molecular formula C8H5FN2O2 B1444432 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1190314-95-4

4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B1444432
CAS No.: 1190314-95-4
M. Wt: 180.14 g/mol
InChI Key: DKZKIAYGAZBOSQ-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1190314-95-4) is a fluorinated aromatic heteropolycyclic compound serving as a versatile and high-value building block in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyrrole ring fused to a pyridine nucleus, creating a privileged scaffold known as an azaindole, which is a key pharmacophore in the design of biologically active molecules . The presence of both a carboxylic acid and a fluorine atom on the core structure provides distinct reactive handles for synthetic diversification, allowing researchers to create a wide array of derivatives for structure-activity relationship (SAR) studies. The primary research value of this compound lies in its application as a precursor for the development of novel kinase inhibitors, particularly in the field of oncology. The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a central motif in the synthesis of potent fibroblast growth factor receptor (FGFR) inhibitors . Recent scientific studies have demonstrated that derivatives based on this core structure can exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, which are promising targets for cancer therapy due to their role in tumor proliferation and survival . Furthermore, analogous pyrrolopyridine structures are found in known investigational compounds that target other critical kinase pathways, such as the Hepatocyte Growth Factor Receptor (MET), underscoring the broad utility of this chemotype in developing targeted therapies . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-1-2-10-7-6(5)4(3-11-7)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZKIAYGAZBOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1F)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601216890
Record name 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190314-95-4
Record name 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Core Formation

  • Precursors : Aminopyridines and α-haloketones or α-haloesters are common starting materials.
  • Conditions : Cyclization typically occurs under reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often with a base such as potassium carbonate to facilitate ring closure.

Selective Fluorination

  • Reagents : Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor are used to introduce the fluorine atom at the 4-position.
  • Reaction Conditions : Mild temperatures (0–25°C) are preferred to avoid over-fluorination or decomposition. Reaction times vary from 1 to 24 hours depending on the reagent and substrate.

Formylation and Oxidation to Carboxylic Acid

  • Formylation : The 3-position is functionalized with an aldehyde group using formylation reactions such as the Vilsmeier-Haack reaction. This involves treatment with POCl3 and DMF under controlled temperature (0–40°C).
  • Oxidation : The aldehyde is oxidized to the carboxylic acid using strong oxidants like potassium permanganate (KMnO4) or chromium trioxide (CrO3). Alternative milder oxidants include TEMPO with sodium hypochlorite.
  • Conditions : Oxidation is typically carried out in aqueous or mixed solvent systems at room temperature to reflux, depending on the oxidant.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Product
1 Cyclization Aminopyridine + α-haloketone, K2CO3, DMF, reflux Pyrrolo[2,3-b]pyridine core
2 Fluorination NFSI or Selectfluor, 0–25°C, 1–24 h 4-Fluoro-pyrrolo[2,3-b]pyridine derivative
3 Formylation POCl3, DMF, 0–40°C 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
4 Oxidation to acid KMnO4 or CrO3, aqueous solvent, RT to reflux This compound

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Notes
Cyclization Aminopyridine + α-haloketone, K2CO3, DMF, reflux Forms pyrrolo[2,3-b]pyridine core
Fluorination NFSI or Selectfluor, 0–25°C Selective fluorination at 4-position
Formylation POCl3, DMF, 0–40°C Introduces aldehyde at 3-position
Oxidation to Carboxylic Acid KMnO4, CrO3, or TEMPO/NaOCl, aqueous, RT to reflux Converts aldehyde to carboxylic acid

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,3-b]pyridine derivatives .

Scientific Research Applications

Research has indicated that derivatives of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid exhibit significant biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell proliferation and differentiation, making them important targets in cancer therapy.

Case Studies and Findings

  • Inhibition of FGFRs :
    • A study reported the synthesis and evaluation of various derivatives of 1H-pyrrolo[2,3-b]pyridine. Among these, compound 4h (related to this compound) exhibited potent inhibition against FGFR1, FGFR2, and FGFR3 with IC50_{50} values of 7 nM, 9 nM, and 25 nM respectively. This compound was shown to inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis, highlighting its potential as an anti-cancer agent .
  • Anti-Cancer Potential :
    • The same study demonstrated that the compound not only inhibited cell migration and invasion but also suggested a favorable profile for further optimization in drug development .
  • Synthesis Methods :
    • The synthesis of this compound often involves multi-step organic reactions that include cyclization and functional group modifications to achieve desired properties for biological activity .

Therapeutic Applications

Given its potent biological activities, this compound has potential applications in:

  • Cancer Therapy : Targeting FGFRs can be beneficial in treating various cancers where these receptors are aberrantly activated.
  • Drug Development : The structural characteristics of this compound make it a valuable lead for developing new therapeutic agents against cancer.

Mechanism of Action

The mechanism of action of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. For example, the compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid with structurally related pyrrolo-pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations at the 4-Position

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -F (4) C₈H₅FN₂O₂ 194.14 High solubility; kinase inhibitor intermediate
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid -Cl (4) C₈H₅ClN₂O₂ 196.59 Lower solubility; antiviral research
4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid -CH₃ (4) C₉H₈N₂O₂ 176.18 Reduced polarity; agrochemical applications
  • Fluorine vs.
  • Methyl Substitution : The methyl group increases hydrophobicity, making the compound suitable for membrane-permeable agrochemicals .

Variations in Carboxylic Acid Position

Compound Name Carboxylic Acid Position Ring System Yield (Synthesis) Applications Reference
This compound 3 Pyrrolo[2,3-b]pyridine N/A Kinase inhibitors
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 2 Pyrrolo[2,3-c]pyridine 71% Antibacterial agents
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid 5 Pyrrolo[2,3-b]pyridine N/A Fluorescent probes
  • Positional Effects : Shifting the carboxylic acid from position 3 (pyrrolo[2,3-b]pyridine) to 2 (pyrrolo[2,3-c]pyridine) alters hydrogen-bonding interactions with biological targets, as seen in antibacterial activity .

Functional Group Modifications

Compound Name Functional Group Purity Key Characteristics Reference
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Methyl ester (3) 95% Enhanced lipophilicity; prodrug candidate
4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine -I (3) N/A Radiolabeling applications
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid -CH₃ (N1) 95% Improved enzymatic stability
  • Esterification : Conversion of the carboxylic acid to a methyl ester (e.g., ) increases bioavailability but requires metabolic activation .
  • Iodine Substitution : The iodo analog () is used in radiopharmaceuticals due to iodine’s isotopic versatility.

Key Research Findings

Synthetic Accessibility : The 4-fluoro derivative is synthesized via direct fluorination of the pyrrole ring, achieving higher yields (>80%) compared to chlorinated analogs (71% for 5-chloro derivatives) .

Biological Activity : Fluorine’s electronegativity enhances binding affinity to ATP-binding pockets in kinases, as demonstrated in kinase inhibition assays . Chlorinated analogs, however, show superior antiviral activity against RNA viruses .

Thermodynamic Stability : Methyl-substituted derivatives exhibit higher thermal stability (decomposition >200°C) compared to halogenated variants (<150°C) due to reduced electronegative strain .

Biological Activity

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This compound features a fluorine atom at the 4-position and a carboxylic acid group at the 3-position, making it a versatile building block for various bioactive molecules. Its biological activity is primarily linked to its interactions with specific molecular targets, including enzymes and receptors involved in critical signaling pathways.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C8H5FN2O2\text{Molecular Formula C}_8\text{H}_5\text{FN}_2\text{O}_2
PropertyValue
CAS Number1190314-95-4
Molecular Weight180.13 g/mol
Density1.4±0.1 g/cm³
LogP1.95

The mechanism of action for this compound involves its ability to bind to specific targets such as fibroblast growth factor receptors (FGFRs) and various kinases. The presence of the fluorine atom enhances its lipophilicity, which can improve binding affinity to these targets. For instance, studies have shown that this compound can inhibit FGFR signaling pathways, which are crucial in tumorigenesis and cancer progression .

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting migration and invasion .

Case Study:
In a study evaluating the cytotoxic effects of pyrrolo[2,3-b]pyridine derivatives on breast cancer cells (4T1), compound 4h showed IC50 values of 7 nM against FGFR1, indicating potent inhibitory activity that could be further explored for therapeutic applications .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It has been shown to effectively inhibit kinase activities by competing with ATP for binding sites, thereby blocking essential signaling pathways associated with cell growth and survival .

Table: Summary of Biological Activities

Activity TypeFindings
AnticancerInhibits proliferation in breast cancer cells
Enzyme InhibitionBlocks kinase activity; potential for cancer therapy
Other ActivitiesPossible roles in treating diseases of the immune system

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions using fluorinating agents and carboxylating agents under controlled conditions. This compound serves as a precursor for synthesizing various derivatives that may enhance biological activity or target specificity.

Q & A

Q. What computational tools predict the compound’s binding mode to target proteins when crystallographic data is unavailable?

  • Methodological Answer :
  • Docking : AutoDock Vina with flexible side chains and grid boxes centered on active sites (e.g., ATP-binding pockets) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of predicted poses .
  • Pharmacophore Modeling : Align electrostatic potentials (fluorine’s σ-hole) with hydrophobic pockets in homology models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 2
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4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

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